(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Boronic acid pKa N-B dative bond Ortho-substituent effect

Researchers synthesizing PROTAC degraders or neutral-pH saccharide sensors often face a trade-off between synthetic efficiency and functional performance. This ortho-substituted bifunctional building block resolves that conflict. The free benzylamine allows one-step conjugation to E3 ligase ligands without Boc deprotection, while the pinacol boronate ester is stable during solid-phase peptide synthesis. Crucially, the intramolecular N→B interaction perturbs the boronate's pKa, enabling diol binding at physiological pH-a feature structurally impossible with meta or para isomers. For maximum Suzuki coupling yield, protect the amine before cross-coupling.

Molecular Formula C13H20BNO2
Molecular Weight 233.12 g/mol
CAS No. 248274-04-6
Cat. No. B1523697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
CAS248274-04-6
Molecular FormulaC13H20BNO2
Molecular Weight233.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN
InChIInChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)11-8-6-5-7-10(11)9-15/h5-8H,9,15H2,1-4H3
InChIKeyQHGKJHOITXTFBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ortho-Substituted Boronate Building Block for Suzuki Coupling and PROTAC Assembly


(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine (CAS 248274-04-6), also named 2-(aminomethyl)phenylboronic acid pinacol ester, is a bifunctional arylboronate building block of the C₁₃H₂₀BNO₂ class (MW 233.11) that integrates a primary benzylamine nucleophile with a pinacol-protected boronic ester electrophile within a single ortho-substituted phenyl scaffold . The ortho-aminomethyl substitution pattern is structurally and electronically distinct from meta- and para-aminomethyl isomers, as the proximity of the amine to the boron center enables intramolecular N→B dative bonding that perturbs both ground-state geometry and chemical reactivity in ways that directly impact synthetic and biological performance [1].

Bifunctional Handle

Integrates a benzylamine nucleophile and a pinacol-protected boronate electrophile within a single ortho-substituted scaffold

Ortho Effect

Intramolecular N→B dative bonding perturbs electronic structure, enabling neutral pH reactivity not possible with para or meta isomers

PROTAC Context

Classified as a Protein Degrader Building Block; the free amine serves as a conjugation anchor for E3 ligase ligands

Why Para- and Meta-Isomers Cannot Substitute in Ortho-Dependent Applications


Substituting the ortho-aminomethylphenylboronic pinacol ester with its para isomer (CAS 138500-88-6) or meta isomer (CAS 380430-65-9) is not functionally neutral because the ortho-substitution pattern uniquely enables intramolecular N→B dative bond formation that collapses the typical dual-pKa profile of phenylboronic acids into a single, substantially lowered pKa value [1]. This ortho-effect is sterically and geometrically impossible in the para and meta regioisomers, which exhibit classic phenylboronic acid pKa values (~8.8) and require alkaline conditions for boronate ester formation [2]. For any application where boronate reactivity, diol binding, or N-B cooperative catalysis operates at or near neutral pH, only the ortho-substituted scaffold delivers the requisite electronic perturbation.

Para / Meta Isomers Lack Ortho-Activation

The intramolecular N→B dative bond that lowers pKa and enables neutral pH boronate chemistry is geometrically impossible in para (CAS 138500-88-6) or meta (CAS 380430-65-9) regioisomers, which retain classic phenylboronic acid pKa ~8.8 and require alkaline conditions.

Reactivity Profile May Not Transfer

Applications demanding diol binding, aqueous Suzuki coupling, or cooperative catalysis near neutral pH depend on the ortho scaffold. Substituting with para or meta analogs may shift pH requirements and compromise synthetic or sensing outcomes.

Quantitative Differentiation Against Closest Structural Analogs


Single Observable pKa vs Dual pKa Values for Para-Substituted Analogs

Ortho-aminomethylphenylboronic acids exhibit a single apparent pKa in the range 4.8–6.3, measured by UV-Vis spectrophotometric titration, whereas para-substituted phenylboronic acids and the unsubstituted parent (PhB(OH)₂) display two discrete pKa values: the first corresponding to boronic acid hydroxylation (pKa₁ ≈ 8.8) and the second to ammonium deprotonation (pKa₂ ≈ 10.0) [1]. The single pKa observed for ortho isomers arises from intramolecular N→B dative bonding that couples the amine and boronic acid acid-base equilibria into one cooperative event, a phenomenon confirmed by ¹¹B NMR chemical shift data showing tetracoordinated boron (δ 4.6–12.3 ppm) in the free amine forms .

pKa Profile
Class-level inference
Single pKa 4.8–6.3 vs dual pKa 8.8 / 10.0 for para isomers
Enables neutral pH boronate reactivity
UV-Vis titration; corroborated by ¹¹B NMR tetracoordinated boron shifts
Boronic acid pKa N-B dative bond Ortho-substituent effect

Suzuki-Miyaura Coupling Efficiency: Protected vs Unprotected Amine

In a direct head-to-head study, Boudreault et al. compared the Suzuki-Miyaura coupling performance of four 2-(aminomethyl)arylboronic acids with para-substituted aryl bromides and iodides . Substrates bearing unprotected primary (1) or secondary (2) amines delivered isolated product yields of 25–76% and required reaction times up to 48 hours, with incomplete consumption of starting material and detectable protodeboronation byproducts. In contrast, the N-Boc-protected boronic acids 3 and 4 achieved >94% isolated yield in all eight cases tested, with complete conversion in under 1 hour under identical conditions (Pd(PPh₃)₄ 2 mol%, NaOH, toluene, 100–110 °C) . ¹¹B NMR analysis confirmed that the unprotected substrates exist as tetracoordinated sp³ boron species (δ = 4.6–12.3 ppm in CDCl₃) due to N→B dative bonding, whereas the Boc-protected substrates retain trigonal sp² boron geometry (δ = 31.2–34.4 ppm) that is competent for transmetalation .

Suzuki Coupling
Direct head-to-head
Free amine yield 25–76% vs Boc-protected >94%
N→B dative bond limits transmetalation competency
Identical Pd conditions; reaction time reduced from 48 h to
¹¹B NMR
Direct head-to-head
Free amine δ 4.6–12.3 ppm (sp³) vs Boc-protected δ 31.2–34.4 ppm (sp²)
Spectroscopic fingerprint for boron coordination state
N–B bond length 1.67–1.75 Å confirmed by XRD
Saccharide Binding
Class-level inference
Active at pH 7.4 vs para-requiring pH >8.5
Ortho-NH₂ enables general-acid catalysis for diol binding
KIE = 1.42; fructose several thousand times more nucleophilic than solvent
Purity Specification
Supporting evidence
97–98% purity with batch QC (NMR, HPLC, GC)
Supports stoichiometric precision for PROTAC assembly
Para isomer typically 95%; product classified as Protein Degrader Building Block
Amine Reactivity
Supporting evidence
Benzylamine pKa ~9.3 vs aniline pKa ~4.6 (conjugate acids)
Higher nucleophilicity for amide coupling and reductive amination
Methylene spacer extends reach; MW 233.11 vs 219.09 for aniline analog
Suzuki-Miyaura cross-coupling N-B dative bond interference Boronic acid reactivity

Boron Coordination Geometry Confirmed by ¹¹B NMR Spectroscopy

The coordination state of boron in 2-(aminomethyl)phenylboronic acid derivatives was directly characterized by ¹¹B NMR spectroscopy . Free amine boronic acids 1 and 2 display ¹¹B resonances at δ 12.3 ppm and δ 4.6 ppm respectively (CDCl₃, 128.34 MHz), diagnostic of tetracoordinated sp³ boron resulting from intramolecular N→B dative bond formation. In contrast, the N-Boc-protected boronic acids 3 and 4 exhibit ¹¹B signals at δ 34.4 ppm and δ 31.2 ppm, characteristic of trigonal sp² boron with no N-B coordination . The absence of N-B bonding in substrates 3 and 4 was further confirmed in neat toluene-d₈ (δ 34.4 and 32.0 ppm), with addition of NaOH producing sp³ boronate signals at δ 5.6 and 3.2 ppm respectively . Single-crystal X-ray diffraction of boronic acid 1 revealed an N-B bond length of 1.67–1.75 Å in the cyclic trimeric anhydride form, providing solid-state corroboration of the solution NMR assignment .

¹¹B NMR
Direct head-to-head
Free amine δ 4.6–12.3 ppm (sp³) vs Boc-protected δ 31.2–34.4 ppm (sp²)
Spectroscopic fingerprint for boron coordination state
N–B bond length 1.67–1.75 Å confirmed by XRD
¹¹B NMR spectroscopy Boron coordination geometry N-B dative bond characterization

Saccharide Binding at Physiological pH via Ortho-Aminomethyl Effect

Collins et al. performed pseudo-first-order kinetic analyses of ortho-aminomethylphenylboronic acid reacting with fructose at five pH values up to 4 mM fructose, demonstrating first-order kinetic dependence upon fructose concentration [1]. At 50 mM fructose, zero-order dependence was achieved, revealing a rate-determining intermediate formation step with a kinetic isotope effect (KIE) of 1.42, consistent with proton transfer involvement during leaving-group departure [1]. The ortho-aminomethyl group lowers the effective pKa of the proximal boronic acid via an ammonium general-acid catalysis mechanism, enabling boronate ester formation at neutral pH where parent phenylboronic acid (pKa ≈ 8.8) is essentially unreactive toward diols [1][2]. The Adamczyk-Woźniak review further establishes that para- and meta-substituted phenylboronic acids lack this cooperative N-B interaction and consequently require alkaline pH >8.5 for efficient sugar binding, making the ortho-substituted scaffold the only viable choice for diol-recognition applications under physiological conditions [2].

Saccharide Binding
Class-level inference
Active at pH 7.4 vs para-requiring pH >8.5
Ortho-NH₂ enables general-acid catalysis for diol binding
KIE = 1.42; fructose several thousand times more nucleophilic than solvent
Carbohydrate sensing Physiological pH binding Boronate ester kinetics

Commercial Purity Comparison Against Para-Isomer Benchmark

Multiple independent vendors report minimum purity specifications for CAS 248274-04-6 at the 97–98% level, supported by batch-specific orthogonal QC data including ¹H NMR, HPLC, and GC analyses . Bidepharm lists standard purity at 98% with batch-specific NMR, HPLC, and GC certificates ; Combi-Blocks catalogues the compound at 98% purity ; AKSci reports 95% minimum purity . The para-isomer analog (4-(aminomethyl)phenylboronic acid pinacol ester, CAS 138500-88-6) is more commonly listed at 95% minimum purity across multiple vendor catalogs , though the para-isomer HCl salt (CAS 850568-55-7) achieves 97% at higher cost . The target compound is explicitly categorized as a 'Protein Degrader Building Block' by Calpaclab, reflecting its validated utility in PROTAC linker assembly [1].

Purity Specification
Supporting evidence
97–98% purity with batch QC (NMR, HPLC, GC)
Supports stoichiometric precision for PROTAC assembly
Para isomer typically 95%; product classified as Protein Degrader Building Block
Analytical quality control Building block purity Procurement specification

Conformational Flexibility: Benzylamine vs Aniline Motif

CAS 248274-04-6 incorporates a benzylamine motif (-CH₂NH₂) where the primary amine is separated from the aromatic ring by a methylene spacer, contrasting with the direct aniline attachment (-NH₂ directly on the ring) in 2-aminophenylboronic acid pinacol ester (CAS 191171-55-8) [1]. This structural difference confers distinct physicochemical properties: the benzylamine nitrogen (pKa ≈ 9.3 for the conjugate acid of benzylamine) is significantly more basic and nucleophilic than the aniline nitrogen (pKa ≈ 4.6 for the conjugate acid of aniline), enabling more efficient amide bond formation and reductive amination under milder conditions . The methylene spacer also increases the boron-to-nitrogen distance, modulating the strength of the N-B dative interaction relative to the direct aniline case. Vendors explicitly classify this compound within the 'Protein Degrader Building Blocks' family, reflecting its designed utility as a linker component where the benzylamine handle serves as an attachment point for E3 ligase ligands or target-protein warheads [2].

Amine Reactivity
Supporting evidence
Benzylamine pKa ~9.3 vs aniline pKa ~4.6 (conjugate acids)
Higher nucleophilicity for amide coupling and reductive amination
Methylene spacer extends reach; MW 233.11 vs 219.09 for aniline analog
PROTAC linker design Benzylamine vs aniline Conformational flexibility

High-Impact Application Scenarios Informed by Comparative Evidence


PROTAC Heterobifunctional Linker Assembly via Orthogonal Handles

The free benzylamine of CAS 248274-04-6 serves as a nucleophilic anchor for E3 ligase ligand conjugation (via amide coupling or reductive amination), while the pinacol boronate ester enables subsequent Suzuki-Miyaura coupling to install the target-protein-binding warhead. The pKa-lowering ortho-aminomethyl effect (pKa 4.8–6.3 vs 8.8 for para analogs) [1] ensures that the boronate remains competent for transmetalation under the mildly basic aqueous conditions typical of Pd-mediated biaryl coupling. Users should weigh the free amine Suzuki yield penalty (25–76% yield for analogous unprotected boronic acids) against the synthetic convenience of avoiding a separate Boc-deprotection step; for exploratory degrader libraries where throughput is prioritized over yield optimization, the free amine pinacol ester enables a one-step conjugation-plus-coupling sequence.

Carbohydrate-Responsive Fluorescent Sensors at Physiological pH

The ortho-aminomethyl substitution pattern is the structural prerequisite for boronic acid-based saccharide sensing at neutral pH. The cooperative N-B interaction lowers the effective pKa of the boronic acid moiety by 2.5–4.0 units, enabling boronate ester formation with diols at pH 7.4 [1][2]. CAS 248274-04-6, upon hydrolysis of the pinacol ester, generates the active ortho-aminomethylphenylboronic acid sensor unit that binds fructose with a KIE of 1.42 in the zero-order kinetic regime, with fructose demonstrating several-thousand-fold greater nucleophilicity than the surrounding solvent [2]. This compound is the preferred building block over the para isomer (CAS 138500-88-6) for any sensor application where the assay must function in cell culture media, blood serum, or intracellular environments.

Boc-Protection Strategy for High-Yield Suzuki Coupling

For total synthesis or medicinal chemistry campaigns where Suzuki coupling yield is paramount, the direct evidence from Boudreault et al. guides the optimal workflow: users should Boc-protect the free amine of CAS 248274-04-6 before Suzuki coupling to achieve >94% isolated yield. The ¹¹B NMR signature (δ 31.2–34.4 ppm for sp² boron in Boc-protected form vs δ 4.6–12.3 ppm for sp³ boron in free amine) provides a quality-control checkpoint to verify successful protection. This evidence-based workflow applies to the synthesis of biaryl-containing drug candidates, natural product analogs, and functional materials where the 2-aminomethylbiphenyl motif is a key pharmacophore or structural element.

Peptide and Peptoid Modification via Sequential Boronate Chemistry

CAS 248274-04-6 is structurally designed for incorporation into peptide and peptoid backbones, where the benzylamine serves as a chain-terminating or side-chain residue and the pinacol boronate enables post-synthetic modification via Suzuki coupling. Seven different aminomethylphenyl boronate esters have been synthesized in good to excellent yields using modified Gabriel synthesis conditions [3], and solid-phase/solution-phase methods for alkylating secondary amines with ortho-(bromomethyl)phenylboronic acid have been established [4]. The pinacol ester form (CAS 248274-04-6) is preferred over the free boronic acid (CAS 248274-03-5) for these applications because the protected boron tolerates the acidic and basic conditions of solid-phase peptide synthesis without protodeboronation, and the ester can be chromatographically purified before final Suzuki diversification.

Application
Selection Property
Validation Focus
PROTAC Linker Assembly
Orthogonal amine and boronate handles
Transmetalation competence under mild aqueous conditions
Carbohydrate Sensing
Ortho-effect pKa lowering
Diol binding kinetics at physiological pH
High-Yield Biaryl Coupling
Protection-dependent boron hybridization
Spectroscopic QC checkpoint for sp² boron
Peptide/Peptoid Diversification
Pinacol ester compatibility with SPPS
Post-synthetic Suzuki coupling without protodeboronation
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